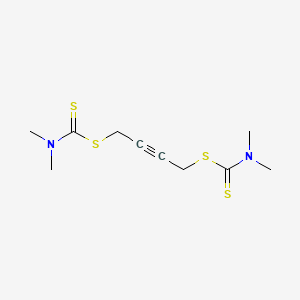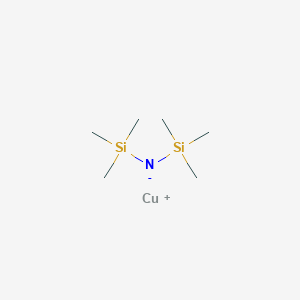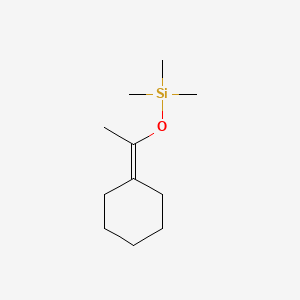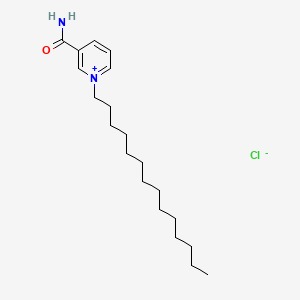
3-Carbamoyl-1-tetradecylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-tetradecylpyridinium chloride is a chemical compound with the molecular formula C20H35N2OCl. It is a derivative of pyridinium chloride, characterized by the presence of a carbamoyl group at the third position and a tetradecyl chain. This compound is known for its surfactant properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-tetradecylpyridinium chloride typically involves the reaction of 1-tetradecylpyridinium chloride with a carbamoylating agent. One common method is the reaction of 1-tetradecylpyridinium chloride with urea in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-1-tetradecylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives .
Scientific Research Applications
3-Carbamoyl-1-tetradecylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Research into its potential therapeutic applications, including antimicrobial and antifungal properties, is ongoing.
Industry: It is used in the formulation of cleaning agents, detergents, and other industrial products
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-tetradecylpyridinium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .
Comparison with Similar Compounds
1-Tetradecylpyridinium chloride: Similar in structure but lacks the carbamoyl group.
Cetylpyridinium chloride: Contains a longer alkyl chain (hexadecyl) instead of tetradecyl.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths
Uniqueness: 3-Carbamoyl-1-tetradecylpyridinium chloride is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its surfactant activity and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
63906-11-6 |
|---|---|
Molecular Formula |
C20H35ClN2O |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
1-tetradecylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C20H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-17-14-15-19(18-22)20(21)23;/h14-15,17-18H,2-13,16H2,1H3,(H-,21,23);1H |
InChI Key |
YKVKCUWMWGRMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


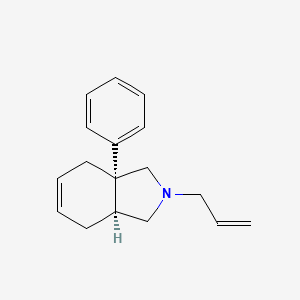


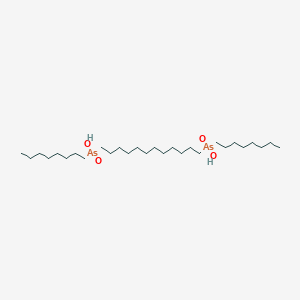


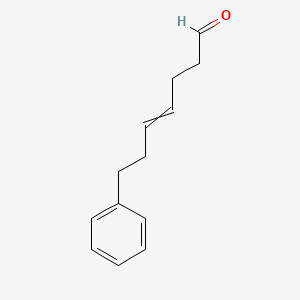
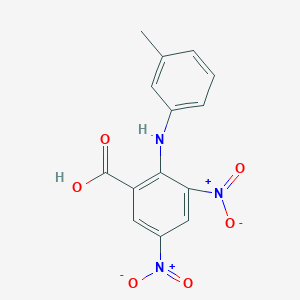
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

